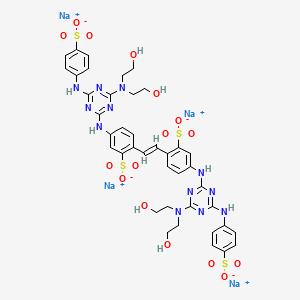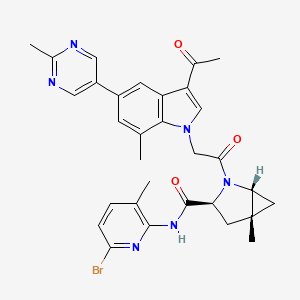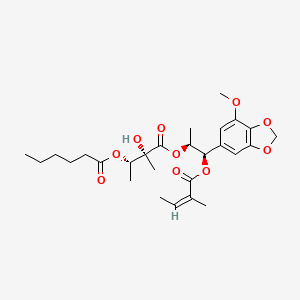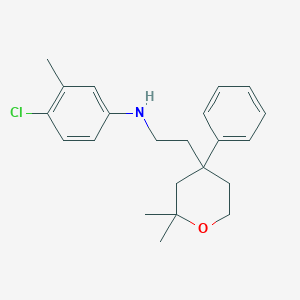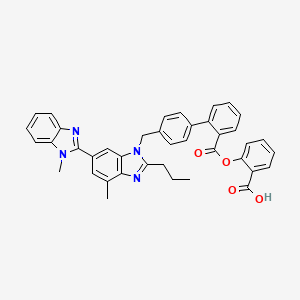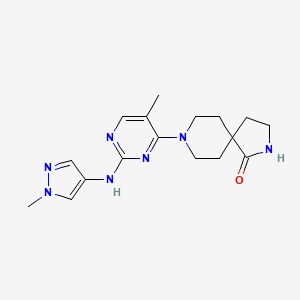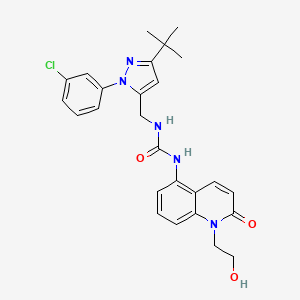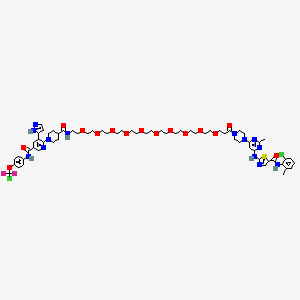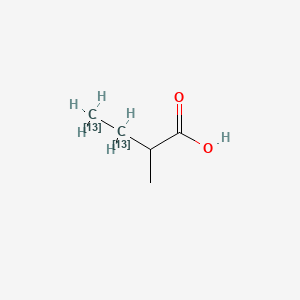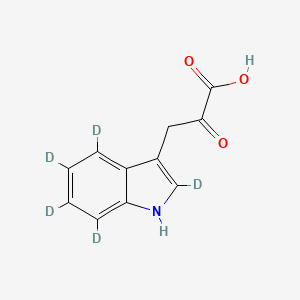
Indole-3-pyruvic Acid-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole-3-pyruvic Acid-d5 is a deuterated form of Indole-3-pyruvic Acid, a keto analogue of tryptophan. This compound is often used in scientific research due to its unique properties, including its role as an orally active aryl hydrocarbon receptor agonist and its antioxidant characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deuterium-labeled indoles, including Indole-3-pyruvic Acid-d5, can be achieved through acid-catalyzed hydrogen-deuterium exchange. For instance, 3-substituted indoles can be efficiently deuterated by treating them with 20 wt % deuterium sulfate in deuterated methanol at temperatures between 60°C and 90°C. For 3-unsubstituted indoles, a deuterium incorporation reaction can be accomplished by treating them with deuterated acetic acid at 150°C .
Industrial Production Methods
The large-scale and low-cost synthesis of deuterated auxins, such as this compound, can be achieved by preparing a 20 wt % deuterium sulfate/deuterated methanol/deuterium oxide solution. This method is practical and facilitates the production of deuterated compounds on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Indole-3-pyruvic Acid-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions include indole-3-acetic acid, indole-3-lactic acid, and tryptophol .
Scientific Research Applications
Indole-3-pyruvic Acid-d5 has a wide range of applications in scientific research:
Mechanism of Action
Indole-3-pyruvic Acid-d5 exerts its effects primarily through its role as an aryl hydrocarbon receptor agonist. This receptor is involved in various biological processes, including the regulation of gene expression and the modulation of immune responses. The compound’s antioxidant properties also contribute to its effects by neutralizing free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic Acid-d5: Another deuterated auxin used in similar research applications.
Indole-3-butyric Acid-d5: A deuterated compound with applications in plant growth regulation.
Uniqueness
Indole-3-pyruvic Acid-d5 is unique due to its specific role in the biosynthesis of auxin and its potent antioxidant properties. Unlike other similar compounds, it is particularly effective in studies related to inflammation and anxiety .
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
2-oxo-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H9NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H,14,15)/i1D,2D,3D,4D,6D |
InChI Key |
RSTKLPZEZYGQPY-SNOLXCFTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)C(=O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


